(But-2-yn-1-yl)(prop-2-yn-1-yl)[2-(pyridin-2-yl)ethyl]amine
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Overview
Description
(But-2-yn-1-yl)(prop-2-yn-1-yl)[2-(pyridin-2-yl)ethyl]amine is an organic compound with a complex structure that includes alkyne and pyridine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (But-2-yn-1-yl)(prop-2-yn-1-yl)[2-(pyridin-2-yl)ethyl]amine typically involves multi-step organic reactions. One common method includes the coupling of but-2-yne-1-yl and prop-2-yne-1-yl groups with a 2-(pyridin-2-yl)ethylamine backbone. The reaction conditions often require the use of catalysts such as palladium or copper to facilitate the coupling reactions. Solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are commonly used to dissolve the reactants and provide a suitable medium for the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process. Purification steps such as distillation or chromatography are employed to isolate the desired product from by-products and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions
(But-2-yn-1-yl)(prop-2-yn-1-yl)[2-(pyridin-2-yl)ethyl]amine undergoes various types of chemical reactions, including:
Oxidation: The alkyne groups can be oxidized to form diketones or carboxylic acids.
Reduction: The compound can be reduced to form alkanes or alkenes.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) are used under acidic or basic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst is commonly used.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) are used for electrophilic substitution.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of halogenated pyridine derivatives.
Scientific Research Applications
(But-2-yn-1-yl)(prop-2-yn-1-yl)[2-(pyridin-2-yl)ethyl]amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential as a bioactive molecule in drug discovery and development.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (But-2-yn-1-yl)(prop-2-yn-1-yl)[2-(pyridin-2-yl)ethyl]amine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The alkyne groups can participate in click chemistry reactions, while the pyridine ring can coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate the activity of specific proteins or enzymes, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- (But-2-yn-1-yl)(prop-2-yn-1-yl)[2-(pyridin-3-yl)ethyl]amine
- (But-2-yn-1-yl)(prop-2-yn-1-yl)[2-(pyridin-4-yl)ethyl]amine
Uniqueness
(But-2-yn-1-yl)(prop-2-yn-1-yl)[2-(pyridin-2-yl)ethyl]amine is unique due to the specific positioning of the pyridine ring, which can influence its binding affinity and reactivity. The presence of both but-2-yn-1-yl and prop-2-yn-1-yl groups also provides distinct chemical properties that can be exploited in various applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-prop-2-ynyl-N-(2-pyridin-2-ylethyl)but-2-yn-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2/c1-3-5-12-16(11-4-2)13-9-14-8-6-7-10-15-14/h2,6-8,10H,9,11-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFADQFYCJWJADQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCN(CCC1=CC=CC=N1)CC#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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